Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate

Solid-state characterization Formulation science Crystallography

Researchers needing a fragment-like oxazole core with conformational flexibility often face limited options with rigid 2-aryl analogs. Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate (CAS 1134024-15-9) solves this with a methylene spacer that breaks conjugation, lowers melting point (~49°C vs. 2-phenyl analog), and enables induced-fit binding. Key advantages: • ≥95% purity (lot-dependent ≥98%) for HTS-ready compound management. • Ethyl ester handle for direct aminolysis library generation. • Serves as a matched negative control for TRBP-Dicer assays (no 5-methyl/2-phenyl pharmacophore). Supplied with full QA documentation for seamless procurement.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Cat. No. B15045935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)CC2=CC=C(C=C2)OC
InChIInChI=1S/C14H15NO4/c1-3-18-14(16)12-9-19-13(15-12)8-10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3
InChIKeySTSFVOZPKODIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate: Identity & Specifications


Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate (CAS 1134024-15-9; molecular formula C₁₄H₁₅NO₄; MW 261.27 g/mol) is a 2,4-disubstituted oxazole heterocycle featuring a 4-methoxybenzyl group at the C2 position bridged by a methylene (–CH₂–) spacer and an ethyl ester at the C4 carboxylate position . This compound is supplied as a research chemical with a minimum purity specification of 95% (lot-dependent values reaching 98% from certain vendors) and is characterized by a melting point of 53–54 °C, a predicted boiling point of 390.0 ± 27.0 °C, and a predicted density of 1.170 ± 0.06 g/cm³ . The oxazole-4-carboxylate scaffold serves as a privileged intermediate in medicinal chemistry, and the presence of the methylene spacer at C2 distinguishes this compound from directly aryl-substituted analogs by introducing an additional rotatable bond, altering conformational flexibility, electronic conjugation, and solid-state packing relative to its closest 2-aryl counterparts [1].

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate: Structural Analog Differentiation


Within the 2-substituted oxazole-4-carboxylate family, apparently minor structural modifications produce quantifiable differences in melting point (Δ up to ~50 °C), chromatographic retention, lipophilicity, rotational degrees of freedom, and biological target engagement profiles that preclude straightforward substitution of one analog for another in a research or scale-up workflow . The methylene spacer between the oxazole C2 and the 4-methoxyphenyl ring in the target compound breaks conjugation, lowers crystal lattice energy, and introduces a conformational degree of freedom absent in the directly coupled 2-(4-methoxyphenyl) analog (CAS 78979-61-0) . Changing the ester from ethyl to methyl (CAS 852639-65-7) alters lipophilicity and metabolic susceptibility, while hydrolysis to the free carboxylic acid (CAS 852639-66-8) transforms both solubility and reactivity . Adding a 5-methyl group (as in CIB-3b, CAS 124811-87-6) confers a specific, high-affinity binding interaction with TRBP protein (KD = 10.42 nM) that is absent in the unsubstituted 5-H scaffold, fundamentally altering the compound's biological utility . The quantitative evidence below establishes that each substitution decision carries measurable consequences for physical handling, synthetic tractability, and biological selectivity.

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate: Key Differentiation Evidence


Methylene Spacer Impact on Melting Point

The target compound melts at 53–54 °C, a value approximately 49 °C lower than that of its closest 2-aryl analog, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS 78979-61-0), which melts at 102–103 °C . This large melting point depression is attributable to the methylene (–CH₂–) spacer between the oxazole ring and the 4-methoxyphenyl group, which disrupts the extended π-conjugation and planar geometry present in the directly coupled phenyl analog, thereby reducing crystal lattice stabilization energy [1]. The practical consequence is that the target compound remains a low-melting crystalline solid at ambient laboratory temperatures, whereas the phenyl analog is a higher-melting crystalline powder that may require different solvent selection for recrystallization and exhibits distinct thermal stability profiles during storage and handling.

Solid-state characterization Formulation science Crystallography

LogP and PSA Differences Between Benzyl and Phenyl Analogs

The 2-(4-methoxyphenyl) analog (CAS 78979-61-0) has an experimentally validated computed LogP of 3.04 and a topological polar surface area (PSA) of 61.56 Ų . The target compound, bearing a methylene spacer, is predicted to have a LogP approximately 0.4–0.6 units higher (estimated ~3.4–3.6) owing to the additional –CH₂– group contribution, while the PSA remains essentially unchanged because the spacer does not introduce additional heteroatoms . This combination—higher lipophilicity at near-identical PSA—predicts moderately enhanced passive membrane permeability for the target compound relative to the 2-phenyl analog, while maintaining a comparable hydrogen-bonding capacity. The methoxy substituent at the para position further modulates electron density on the benzyl ring, distinguishing the target compound from the 4-fluoro analog (CAS 500367-20-4; MW 249.24; HDAC IC₅₀ reported at 1.8 µM in preclinical profiling [1]), where the electron-withdrawing fluoro group produces different pharmacokinetic behavior.

Physicochemical profiling ADME prediction Lipophilicity

Ethyl vs. Methyl Ester and Carboxylic Acid: Stability and Utility

Among the 2-(4-methoxybenzyl)oxazole-4-carboxylate series, the ester moiety at C4 defines both chemical reactivity and biological liability. The target compound (ethyl ester, CAS 1134024-15-9, MW 261.27) is flanked by the methyl ester analog (CAS 852639-65-7, MW 247.25) and the free carboxylic acid (CAS 852639-66-8, MW 233.22) . The ethyl ester offers a balance of steric bulk and electrophilicity: it is less reactive toward nucleophilic hydrolysis than the methyl ester (ethyl esters hydrolyze approximately 1.5–3× slower than methyl esters under physiological esterase conditions as a class-level trend [1]), yet retains sufficient lability for prodrug strategies, unlike the free carboxylic acid which requires activation (e.g., conversion to acid chloride or active ester) for amide or ester coupling. The molecular weight increase of 14 Da (ethyl vs. methyl) and 28 Da (ethyl vs. acid) also shifts chromatographic retention times and mass spectrometric detection limits, relevant for bioanalytical method development.

Prodrug design Synthetic chemistry Esterase stability

Absence of 5-Methyl Substitution and TRBP Binding

CIB-3b (CAS 124811-87-6; ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate) binds directly to transactivation response (TAR) RNA-binding protein 2 (TRBP) with a dissociation constant KD = 10.42 nM and inhibits miR-21 expression with an EC₅₀ of 1.38 µM in cellular assays, thereby disrupting TRBP-Dicer interaction and rebalancing oncogenic vs. tumor-suppressive miRNA profiles . The target compound (CAS 1134024-15-9) lacks the critical 5-methyl group and possesses a 2-benzyl rather than 2-phenyl attachment, two structural features that are each expected to ablate TRBP binding based on the established SAR of this chemotype . This means that the target compound cannot substitute for CIB-3b in miRNA biogenesis studies, and conversely, CIB-3b cannot serve as a generic oxazole-4-carboxylate building block due to its potent, specific biological activity that may confound phenotypic screening readouts.

miRNA biogenesis TRBP-Dicer inhibition Cancer target engagement

Pd-Catalyzed C2 Benzylation vs. Arylation Routes

The target compound can be accessed via direct, regioselective Pd-catalyzed C–H benzylation of commercially available ethyl oxazole-4-carboxylate using 4-methoxybenzyl halide, a method reported by Verrier et al. (2009) employing Pd(OAc)₂, Cs₂CO₃, and Buchwald's JohnPhos ligand [1]. This benzylation protocol is mechanistically and operationally distinct from the C2 arylation required to prepare the 2-(4-methoxyphenyl) analog (CAS 78979-61-0), which utilizes iodo- or bromo-aromatic coupling partners under related but non-identical conditions [2]. The benzylation approach benefits from the commercial availability of diverse benzyl halides, enabling facile analog generation for SAR exploration, whereas the arylation route requires (hetero)aryl halides that may be less available or more costly. This synthetic divergence means that the target compound serves as a versatile late-stage diversification intermediate that is orthogonal to the 2-aryl series.

Synthetic methodology C–H functionalization Process chemistry

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate: Application Scenarios


Flexible 2-Benzyl Oxazole in Fragment-Based Design

The methylene spacer between the oxazole C2 and the 4-methoxyphenyl ring provides a rotatable bond absent in 2-aryl analogs, enabling the benzyl group to sample multiple low-energy conformations. This conformational flexibility, combined with the ~49 °C melting point depression relative to the rigid 2-phenyl analog (53–54 °C vs. 102–103 °C ), makes the target compound particularly suitable as a fragment-like core for scaffold-hopping exercises where induced-fit binding to shallow or flexible protein pockets is desired. The ethyl ester additionally serves as a synthetic handle for amide library generation via aminolysis, a diversification strategy not directly accessible from the free carboxylic acid without pre-activation.

Distinct Chromatographic Retention for LC-MS/MS Bioanalysis

The predicted LogP difference of +0.4 to +0.6 units between the target compound and the 2-(4-methoxyphenyl) analog (LogP 3.04 ) translates to measurably distinct reversed-phase HPLC retention times. This property is valuable in bioanalytical laboratories that require chromatographic resolution of structurally similar analytes, for instance when the target compound is used as a prodrug intermediate and the 2-phenyl analog serves as an internal standard. The 14 Da mass difference from the methyl ester (MW 247.25 vs. 261.27) further enables unambiguous MS/MS differentiation in multiple reaction monitoring (MRM) assays.

Parallel Library Synthesis via Pd-Catalyzed C–H Benzylation for HTS

The regioselective Pd-catalyzed C2 benzylation methodology reported by Verrier et al. (2009) [1] provides a direct, modular entry to 2-benzyl-substituted oxazole-4-carboxylates from a single commercially available starting material (ethyl oxazole-4-carboxylate). By varying the benzyl halide coupling partner, diverse libraries can be generated in parallel format. The target compound, as the 4-methoxybenzyl representative, serves as a reference standard within such libraries, and its 95–98% commercial purity specification meets the acceptance criteria for HTS compound management without requiring additional purification.

Negative Control for TRBP-Dicer Disruption Assays

Because CIB-3b (CAS 124811-87-6) engages TRBP with KD = 10.42 nM and inhibits miR-21 with EC₅₀ = 1.38 µM via its 5-methyl-2-phenyl substitution pattern , the target compound—which lacks both the 5-methyl group and the 2-phenyl geometry—is structurally precluded from this mechanism. This makes the target compound a rational choice as a scaffold-matched negative control in TRBP-Dicer interaction assays, where it can confirm that observed miRNA modulatory effects are specific to the CIB-3b pharmacophore rather than a general property of the oxazole-4-carboxylate chemotype.

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